Futokadsurin A

Description

Context of Natural Product Discovery and Development in Contemporary Research

The exploration of natural products for novel therapeutic agents remains a cornerstone of modern chemical biology and drug discovery. Historically, nature has provided a rich repository of structurally diverse and biologically active molecules that have been developed into life-saving drugs. In the current research landscape, the focus is on identifying and characterizing novel bioactive compounds from natural sources, understanding their mechanisms of action, and exploring their potential as scaffolds for the development of new pharmaceuticals. vulcanchem.com This endeavor is fueled by advancements in analytical techniques, high-throughput screening methods, and a deeper understanding of molecular and cellular biology.

Classification and Structural Diversity of Lignans (B1203133) as Bioactive Secondary Metabolites

Lignans are a large and diverse class of polyphenolic compounds found in a wide variety of plants. ontosight.ai They are secondary metabolites derived from the oxidative coupling of two or more phenylpropanoid units. vulcanchem.comnih.gov This biosynthetic origin gives rise to a vast array of chemical structures. vulcanchem.com Lignans are broadly classified based on their carbon skeletons and cyclization patterns, leading to several subgroups, including furofuran, dibenzylbutane, dibenzylbutyrolactone, arylnaphthalene, and tetrahydrofuran (B95107) lignans. ontosight.ainih.gov This structural diversity is a key factor in their wide range of biological activities, which include antioxidant, anti-inflammatory, and potential anticancer effects. nih.gov

Positioning of Futokadsurin A within the Tetrahydrofuran Lignan (B3055560) Subclass

This compound is classified as a tetrahydrofuran lignan. nih.gov This subclass is characterized by a central tetrahydrofuran ring. The tetrahydrofuran lignans are a significant group of bioactive natural products, and their synthesis and biological activities are a subject of considerable research interest. emanresearch.org Compounds within this subclass, including this compound, are noted for their potential anti-inflammatory and cytotoxic properties. cnjournals.comtci-thaijo.org The specific stereochemistry and substitution patterns on the tetrahydrofuran ring and the attached phenyl groups are crucial for their biological activity.

Significance of this compound as a Research Subject

This compound has emerged as a subject of research interest primarily due to its biological activities. It was first isolated from the aerial parts of Piper futokadsura. nih.gov Research has demonstrated that this compound exhibits inhibitory activity against the production of nitric oxide (NO). nih.gov This finding suggests that this compound may have potential as an anti-inflammatory agent, as excessive NO production is associated with various inflammatory conditions. vulcanchem.com The study of this compound and related compounds contributes to a deeper understanding of the structure-activity relationships within the tetrahydrofuran lignan class and provides a basis for the potential development of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C21H26O5 |

| Molecular Weight | 358.43 g/mol |

| IUPAC Name | 4-[(2R,3S,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |

| Class | Tetrahydrofuran Lignan |

| Appearance | Solid (in pure form) |

| Source | Piper futokadsura |

Research Findings on this compound

| Research Area | Findings |

| Isolation | This compound was isolated from a methanol (B129727) extract of the aerial parts of Piper futokadsura. vulcanchem.comnih.gov |

| Biological Activity | Exhibits inhibitory activity against nitric oxide (NO) production in murine macrophage-like cells (RAW 264.7) activated by lipopolysaccharide and interferon-gamma. vulcanchem.comnih.gov This suggests potential anti-inflammatory properties. vulcanchem.com |

| Mechanism of Action | The inhibitory effect on NO production points to the inhibition of nitric oxide synthase (NOS). nih.gov |

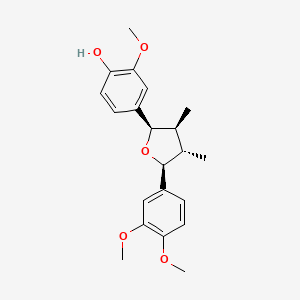

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

4-[(2R,3S,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C21H26O5/c1-12-13(2)21(15-7-9-17(23-3)19(11-15)25-5)26-20(12)14-6-8-16(22)18(10-14)24-4/h6-13,20-22H,1-5H3/t12-,13-,20+,21-/m0/s1 |

InChI Key |

YPQNDHHCUQGPFN-IRTBSJMASA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)OC)OC)C |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)OC)OC)C |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Characterization Methodologies of Futokadsurin a

Botanical Sources and Phytogeographical Distribution

Primary Isolation from Piper futokadsura and Related Species

Futokadsurin A was first isolated from the aerial parts of Piper futokadsura, a plant belonging to the Piperaceae family. chemfaces.combiocrick.com This plant is utilized in traditional medicine for treating conditions like colds, neuralgia, and rheumatism. researchgate.net Piper futokadsura is also known by its synonym, Piper kadsura. vulcanchem.comkew.org

The phytogeographical distribution of Piper futokadsura and its varieties spans across East Asia. It is found in regions of Japan and Korea. researchgate.net The plant's use in traditional remedies in these areas has prompted significant phytochemical investigation.

Exploration of Alternative Natural Origins

While Piper futokadsura remains the primary source, the search for other natural origins of this compound and related lignans (B1203133) is an ongoing area of research. Lignans, in general, are widespread in the plant kingdom, and it is plausible that this compound may be present in other species, particularly within the Piper genus or other related plant families. nih.govscispace.com The exploration of diverse flora, including those used in traditional African medicine, for novel bioactive compounds is an active field of study. nih.govscispace.com

Advanced Extraction and Purification Protocols

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction and is followed by purification to obtain the compound in a pure form for structural analysis and biological testing.

Optimized Solvent Extraction Techniques

The initial step in isolating this compound from plant material is typically solvent extraction. A common method involves the use of a methanol (B129727) (MeOH) extract of the aerial parts of Piper futokadsura. researchgate.net Other solvents that can be used for extracting lignans include chloroform, dichloromethane, ethyl acetate, and acetone. chemfaces.com

Modern extraction techniques aim to improve efficiency and reduce the use of large volumes of organic solvents. researchgate.net Non-conventional methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are gaining popularity for the recovery of bioactive compounds from plant materials. researchgate.netnih.govmdpi.com These techniques can offer advantages like shorter extraction times, reduced solvent consumption, and higher extraction rates. researchgate.net

Preparative and Analytical Chromatographic Separation Methods

Following initial extraction, the crude extract contains a complex mixture of compounds that require further separation. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analysis of this compound. knauer.netjasco-global.com

Preparative Chromatography: To isolate a sufficient quantity of this compound for structural elucidation and bioactivity studies, preparative chromatographic techniques are employed. These methods can handle larger sample loads to yield purified compounds. mdpi.com Column chromatography, often using silica (B1680970) gel, is a traditional and effective method for the initial fractionation of the crude extract. mdpi.commdpi.comsioc-journal.cn Further purification can be achieved using techniques like High-Speed Counter-Current Chromatography (HSCCC) or by employing different adsorbent resins in column chromatography. bibliotekanauki.pl

Analytical Chromatography: Analytical HPLC is used to determine the purity of the isolated this compound and to quantify its presence in various extracts. knauer.netjasco-global.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. chromatographyonline.com By adjusting the composition of the mobile phase (e.g., the percentage of organic solvent), the retention time of the compound can be controlled to achieve optimal separation from other components. chromatographyonline.comchromatographyonline.com The separated compounds are detected as they elute from the column, often by a UV detector, producing a chromatogram where each peak represents a different compound. jasco-global.com

Table 1: Chromatographic Methods for Lignan (B3055560) Purification

| Technique | Principle | Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. knauer.netjasco-global.com | Analytical quantification and preparative isolation of this compound. mdpi.combibliotekanauki.pl |

| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase (e.g., silica gel) as a mobile phase passes through it. mdpi.commdpi.com | Initial fractionation of crude plant extracts. sioc-journal.cn |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix, relying on centrifugal forces to retain the stationary liquid phase. bibliotekanauki.pl | Purification of polyphenolic compounds like lignans. bibliotekanauki.pl |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once this compound is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

The structure of this compound was elucidated as (7S,8S,7'S,8'R)-3,4,3'-trimethoxy-4'-hydroxy-7,7'-epoxylignan. researchgate.net This determination was made possible through the application of the following methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. researchgate.net 1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.netawi.de 2D NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms within the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. cam.ac.ukmiamioh.eduresearchgate.netbiorxiv.org High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy. miamioh.edursc.org Fragmentation patterns observed in the mass spectrum can also provide clues about the structure of the molecule. ohri.ca

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.comrsc.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, which are present in this compound.

Table 2: Spectroscopic Data for Lignan Characterization

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and number of protons. | Determines the specific arrangement of hydrogen atoms. |

| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. researchgate.net | Elucidates the carbon skeleton of the lignan. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons and carbons, revealing the connectivity of the molecule. awi.denih.gov | Confirms the bonding framework and stereochemistry. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. cam.ac.ukmiamioh.edu | Confirms the molecular formula. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. mdpi.comrsc.org | Confirms the presence of hydroxyl and methoxy groups. |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Futokadsurin B |

| Futokadsurin C |

| Arborinin |

| (-)-Cyclogalgravin |

| (-)-Aristoligol |

| L-tryptophan |

| Pellitorine |

| Phytol |

| Elemicin |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), this method provides a detailed map of the molecular structure.

In ¹H NMR, the spectrum reveals the chemical environment of each hydrogen atom. The position of a signal (chemical shift, δ), measured in parts per million (ppm), indicates the type of proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons, offering clues to the connectivity of the molecule's framework. For a complex structure like this compound, distinct signals would correspond to aromatic protons on the phenyl rings, methoxy group protons, and protons within the central tetrahydrofuran (B95107) ring system.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms in the molecule. Each signal in the ¹³C NMR spectrum typically corresponds to a single carbon atom, and its chemical shift provides information about its hybridization (sp³, sp², sp) and functional group environment (e.g., aromatic, aliphatic, methoxy). Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.

Chemical Synthesis and Analog Generation Strategies for Futokadsurin a

Total Synthesis Approaches to (-)-Futokadsurin A

The total synthesis of (-)-Futokadsurin A, a complex tetrahydrofuran (B95107) lignan (B3055560), presents significant stereochemical challenges that have been addressed through innovative synthetic design. These approaches aim to construct the molecule's core structure with precise control over its multiple stereocenters.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. mdpi.com For (-)-Futokadsurin A, a central disconnection in its retrosynthetic analysis involves breaking the tetrahydrofuran ring. A key strategy focuses on disconnecting the C-O bonds of the ether ring, leading back to a linear precursor.

One effective approach envisions the tetrahydrofuran core of (-)-Futokadsurin A arising from a precursor such as a protected 1,4-diol or a related functionalized intermediate. A pivotal strategy reported in the literature involves the BF₃·OEt₂-promoted deoxygenation and epimerization of a cyclic hemiketal intermediate. acs.orgrsc.orgmdpi.comgrafiati.com This key step simplifies the complex core into a more accessible precursor. The retrosynthetic pathway can be traced back from the final product to key intermediates as outlined below:

(-)-Futokadsurin A can be obtained from its immediate precursor, a protected tetrahydrofuran derivative, via standard deprotection and methylation steps. rsc.org

This protected tetrahydrofuran is formed through a crucial stereoselective reduction of an oxocarbenium ion intermediate. acs.orgrsc.org

The oxocarbenium ion itself is generated from a cyclic hemiketal, which is the product of an intramolecular cyclization. acs.orgrsc.orgmdpi.com

This hemiketal precursor is assembled from simpler building blocks, often derived from commercially available aromatic aldehydes.

This analysis highlights the critical transformations required, particularly the stereocontrolled formation of the tetrasubstituted tetrahydrofuran ring, which is the central challenge in the synthesis.

Stereoselective and Diastereoselective Synthetic Pathways

Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of (-)-Futokadsurin A. Stereoselectivity refers to the preferential formation of one stereoisomer over others. researchgate.net Synthetic routes have incorporated several highly stereoselective and diastereoselective reactions to install the desired configuration at the molecule's chiral centers.

A successful and versatile pathway to (-)-Futokadsurin A and related lignans (B1203133) relies on the stereoselective reduction of oxocarbenium ions (8a,b) generated from a cyclic hemiketal (9a). acs.orgrsc.orgmdpi.com The stereochemical outcome of this reduction is highly dependent on the conformation of the intermediate and the direction of hydride attack. By controlling these factors, chemists can selectively produce the desired diastereomer of the tetrahydrofuran core. For instance, the use of a triethylsilane (Et₃SiH) in the presence of the Lewis acid boron trifluoride etherate (BF₃·OEt₂) facilitates a reductive deoxygenation/epimerization process that leads to the desired stereoisomer. acs.orgrsc.org

The synthesis of the linear precursor to the cyclic hemiketal also requires precise stereocontrol. Methodologies such as the Evans asymmetric aldol (B89426) reaction have been employed to establish the stereochemistry of adjacent chiral centers in the carbon chain before the formation of the tetrahydrofuran ring. rsc.org This ensures that the subsequent cyclization and reduction steps proceed with the correct stereochemical foundation. The relative stereochemistry of the final tetrahydrofuran products is often confirmed by comparing their ¹H NMR spectral data with known values for different diastereomers. rsc.org

Development of Catalytic Methodologies in Total Synthesis

The integration of catalytic methods is a hallmark of modern organic synthesis, offering efficiency and selectivity. Current time information in Bangalore, IN.scispace.com In the context of (-)-Futokadsurin A's total synthesis, catalysis plays a crucial role, particularly in forming key carbon-carbon and carbon-oxygen bonds.

The central transformation in a prominent synthetic route—the reductive deoxygenation/epimerization of a cyclic hemiketal—is promoted by the Lewis acid catalyst BF₃·OEt₂. acs.orgrsc.orgmdpi.com This catalyst activates the hemiketal, facilitating the formation of an oxocarbenium ion intermediate, which is then reduced stereoselectively. While this specific reaction uses a stoichiometric promoter that acts catalytically in function, the broader field of natural product synthesis increasingly relies on true catalytic cycles using transition metals or organocatalysts. scispace.comgoogle.com For example, catalytic asymmetric methods are frequently used to set key stereocenters early in a synthetic sequence. wisdomlib.org

The synthesis of (-)-Futokadsurin A was completed from an intermediate (18) via hydrogenolysis using a palladium on carbon (Pd-C) catalyst to remove a benzyl (B1604629) protecting group, affording the final product in 94% yield. rsc.org Furthermore, the synthesis of its analog, (-)-veraguensin (3), was achieved through the methylation of (-)-futokadsurin A (2), demonstrating a simple derivatization. rsc.org

| Reaction Step | Catalyst/Reagent | Purpose | Yield (%) |

| Reductive Deoxygenation/Epimerization | BF₃·OEt₂, Et₃SiH | Forms the key tetrahydrofuran core stereoselectively. | - |

| Benzyl Group Removal | H₂, Pd-C | Deprotection to yield final product. | 94 |

| Methylation | K₂CO₃, MeI | Converts (-)-Futokadsurin A to (-)-Veraguensin. | 92 |

| Table based on data from Hong, H. et al., 2007. rsc.org |

Semi-Synthetic and Derivatization Strategies for Futokadsurin A Analogs

While total synthesis provides access to the natural product itself, semi-synthesis and derivatization are powerful tools for exploring its chemical space and optimizing its biological properties.

Rationale for Structural Modification and Chemical Space Expansion

Natural products are a rich source of lead compounds for drug discovery, but they often possess suboptimal properties such as poor stability, low solubility, or metabolic liabilities. nih.gov Structural modification is a key strategy to address these deficiencies. The primary rationale for generating analogs of this compound is to conduct structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify which functional groups are essential for its biological activity and which can be altered to enhance potency, selectivity, or pharmacokinetic properties. nih.govmdpi.com

This compound has been reported to inhibit the production of nitric oxide (NO), an important signaling molecule in inflammatory processes. jst.go.jpresearchgate.net This activity makes it an interesting starting point for the development of new anti-inflammatory agents. Creating derivatives allows for the exploration of how changes to the aromatic rings, the methyl groups, or the stereochemistry of the tetrahydrofuran core affect this inhibitory activity. Expanding the chemical space around the this compound scaffold could lead to the discovery of novel compounds with improved therapeutic potential. nih.gov Semi-synthesis, which uses the natural product or a late-stage synthetic intermediate as a starting material, is often a more efficient way to produce a library of related compounds than starting from scratch each time. rsc.orgwisdomlib.org

Synthesis of Lignan Derivatives with Modified Functionalities

The synthesis of lignan derivatives with modified functionalities can be achieved through either semi-synthesis from the natural product or by diverting a total synthesis pathway. Derivatization involves chemical transformation of the analyte to improve its properties. spectroscopyonline.comjfda-online.com

A straightforward example of derivatization is the methylation of the free phenolic hydroxyl group in (-)-Futokadsurin A (2) to yield (-)-veraguensin (3), a related natural product. rsc.org This reaction, typically achieved with a methylating agent like methyl iodide in the presence of a base, demonstrates how a simple functional group modification can be readily accomplished. rsc.org

More complex analogs can be generated by intercepting the total synthesis pathway. For example, by using different substituted aromatic aldehydes as starting materials in the synthesis described by Hong et al., one could readily produce a variety of analogs with different substitution patterns on the two aryl rings. acs.orgrsc.org This approach allows for systematic variation of the electronic and steric properties of these rings to probe their role in biological activity.

Furthermore, the functional groups within the tetrahydrofuran core could be modified. For instance, the hydroxyl group in the precursor to this compound could be acylated to produce ester derivatives, or other functional groups could be introduced at different positions by altering the synthetic route. These modifications, guided by the principles of medicinal chemistry, are essential for transforming a biologically active natural product into a viable drug candidate. mdpi.com

Enantioselective Synthesis of Chiral this compound Stereoisomers

The asymmetric synthesis of specific stereoisomers of this compound is crucial for investigating the stereochemistry-activity relationships of this class of lignans. Research has led to the development of highly stereocontrolled synthetic routes, enabling the preparation of enantiomerically pure forms of the molecule. A notable strategy provides a versatile and efficient pathway to (-)-Futokadsurin A, the naturally occurring enantiomer. acs.orgnih.gov

This approach establishes the critical stereochemistry through a key sequence involving an Evans asymmetric syn-aldol reaction followed by a boron trifluoride etherate (BF₃·OEt₂)-promoted reductive deoxygenation and epimerization to form the core tetrahydrofuran structure. acs.orgacs.org

The synthesis commences with an Evans asymmetric syn-aldol reaction to set the initial stereocenters. Commercially available 4-benzyloxy-3-methoxybenzaldehyde (B140485) is reacted with the chiral auxiliary (4S)-4-(1-methylethyl)-3-(1-oxopropyl)-2-oxazolidinone. This reaction, mediated by di-n-butylboron triflate (n-Bu₂BOTf) and triethylamine (B128534) (Et₃N), produces the desired syn-aldol adduct in high yield and with excellent diastereoselectivity. acs.org

The subsequent steps involve the protection of the resulting alcohol, reduction of the chiral auxiliary, and cyclization to form a key γ-lactone intermediate. This lactone is then converted into a cyclic hemiketal, which is the direct precursor for the crucial diastereoselective reduction that forms the tetrahydrofuran ring. acs.org The key transformation is the BF₃·OEt₂-promoted reaction of the hemiketal with an aryllithium reagent derived from 1-bromo-3,4-dimethoxybenzene, followed by a stereoselective reduction of the resulting oxocarbenium ion intermediate with triethylsilane (Et₃SiH). This sequence preferentially forms the desired 2,3-cis-3,4-trans-4,5-trans stereochemistry of (-)-Futokadsurin A. acs.orgacs.org

The final step in the synthesis is the deprotection of the benzyl group to yield (-)-Futokadsurin A. The synthetic product's spectroscopic data and specific rotation were found to be consistent with those reported for the natural product. acs.org

Key Reaction Steps and Intermediates

The following table outlines the key transformations in the enantioselective synthesis of (-)-Futokadsurin A.

| Step | Reaction | Key Reagents | Product | Yield (%) | Diastereomeric Selectivity |

| 1 | Evans Asymmetric Syn-Aldol Reaction | n-Bu₂BOTf, Et₃N | syn-Adol adduct 12 | 88 | >99:1 |

| 2 | Protection of Hydroxyl Group | TBSCl, Imidazole | TBS-protected adduct 13 | 91 | - |

| 3 | Reductive Removal of Chiral Auxiliary | NaBH₄ | Diol 14 | 88 | - |

| 4 | Conversion to γ-Butyrolactone | Multiple steps | - | γ-Butyrolactone 10 | - |

| 5 | Hemiketal Formation and Aryl Addition | 3,4-Dimethoxyphenyl-lithium | Hemiketal 9a | - | - |

| 6 | Reductive Deoxygenation/Epimerization | BF₃·OEt₂, Et₃SiH | Benzylated this compound | 78 | 7.6:1 (trans/cis at C2/C5) |

| 7 | Deprotection | H₂, Pd/C | (-)-Futokadsurin A 2 | 96 | - |

Data compiled from Kim, H., et al. (2007). Organic Letters. acs.org

In Vitro Biological Activities and Cellular Modulations of Futokadsurin a

Anti-inflammatory Modulatory Effects

The potential of Futokadsurin A to modulate inflammatory responses has been primarily investigated through its impact on macrophage cell lines.

Research has demonstrated that this compound possesses anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. researchgate.netresearchgate.net In studies utilizing the murine macrophage-like cell line RAW 264.7, this compound was shown to inhibit NO production after the cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma. researchgate.netms-editions.cl

This compound was identified and isolated alongside other related lignans (B1203133), which also demonstrated similar inhibitory effects on nitric oxide production. researchgate.net While the inhibitory activity has been established, specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) for this compound, are not detailed in the available primary literature.

| Compound | Reported Activity |

|---|---|

| This compound | Inhibited NO production |

| Futokadsurin B | Inhibited NO production |

| Futokadsurin C | Inhibited NO production |

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), are critical mediators of the inflammatory process. A thorough review of the existing scientific literature reveals no specific studies or data on the direct effects of this compound on the expression or regulation of these pro-inflammatory cytokines.

Inhibition of Nitric Oxide Production in Macrophage Cell Lines (e.g., RAW 264.7) [8, 9 of previous search]

Investigated Cellular Responses and Phenotypes

The biological evaluation of this compound has extended to its potential effects on various cellular responses, including neuroinflammation, parasitic activity, and cell proliferation.

Neuroinflammation is a key process in the central nervous system mediated by immune cells like microglia. While other neolignans isolated from Piper kadsura, such as piperkadsin C and futoquinol, have been shown to potently inhibit nitric oxide production in LPS-activated BV-2 microglial cells, there is currently no available scientific data specifically documenting the anti-neuroinflammatory potential or effects of this compound in microglial cell models. researchgate.net

Lignans as a chemical class have been investigated for their potential antiparasitic properties. Studies have evaluated related lignans for activity against parasites like Plasmodium falciparum, the causative agent of malaria. chemfaces.comresearchgate.net However, based on available research, no specific data has been published regarding the in vitro antiplasmodial or other antiparasitic activities of this compound.

The potential for a compound to inhibit cell growth is a key measure of its cytotoxic and antiproliferative effects. While related compounds, such as Futokadsurin B, have been evaluated for cytotoxicity against various human cancer cell lines, a review of the scientific literature indicates that there are no specific studies detailing the antiproliferative or cytotoxic effects of this compound on any select cell lines.

Mechanistic Investigations of Futokadsurin A S Cellular and Molecular Actions

Identification and Validation of Biological Targets

The initial step in understanding the pharmacological profile of Futokadsurin A is the identification and validation of its specific molecular targets within the cell. Various experimental approaches have been employed to pinpoint the enzymes, receptors, and other proteins with which it directly interacts.

One of the key biological activities attributed to this compound and related lignans (B1203133) is the inhibition of nitric oxide (NO) production. vulcanchem.comresearchgate.net Excessive NO production is a hallmark of inflammatory processes and is catalyzed by the enzyme nitric oxide synthase (NOS). vulcanchem.com Studies have shown that lignans, including those structurally similar to this compound, can inhibit the activity of NOS isoforms, particularly inducible nitric oxide synthase (iNOS), which is upregulated during inflammation. vulcanchem.comnih.gov

Research on lignans from Piper futokadsura has demonstrated their ability to suppress NO production in lipopolysaccharide (LPS)-activated murine macrophage-like cell lines (RAW 264.7) and microglial cells (BV-2). researchgate.net This inhibitory effect on NO production suggests that NOS is a likely biological target of this compound. zfin.org The inhibition of NOS activity by these compounds contributes to their anti-inflammatory properties by reducing the levels of a key inflammatory mediator. vulcanchem.comresearchgate.net

| Cell Line | Activator | Effect of Related Lignans | Implied Target of this compound |

| RAW 264.7 (murine macrophage-like) | Lipopolysaccharide (LPS) and interferon-gamma | Inhibition of nitric oxide (NO) production | Nitric Oxide Synthase (NOS) |

| BV-2 (microglial) | Lipopolysaccharide (LPS) | Inhibition of nitric oxide (NO) production | Nitric Oxide Synthase (NOS) |

Table 1: Enzyme Inhibition by Lignans Related to this compound

While direct receptor binding studies specifically for this compound are not extensively detailed in the provided information, the process of receptor binding profiling is a standard method to identify ligand-target interactions. plos.orgnih.govnih.gov This technique involves screening a compound against a panel of known receptors to determine its binding affinity. nih.govnih.gov For a compound like this compound, this would involve assessing its ability to bind to various receptor types, such as G protein-coupled receptors (GPCRs), ion channels, or nuclear receptors. The structural characteristics of this compound, including its tetrahydrofuran (B95107) ring and substituted phenyl groups, would influence its potential interactions with the binding pockets of specific receptors. vulcanchem.com Computational modeling and structural analysis are often used to predict and understand these interactions at an atomic level. plos.orgmdpi.com Further research employing receptor binding assays would be necessary to comprehensively map the receptor interaction profile of this compound.

Modern "omics" technologies offer powerful tools for unbiased, large-scale identification of drug targets. nih.govbiorxiv.org Proteomic approaches, such as affinity purification-mass spectrometry (AP-MS), can identify proteins that physically interact with this compound. nih.govplos.org In this method, a tagged version of the compound or a cellular protein of interest is used to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. plos.org

Transcriptomic analysis, on the other hand, examines changes in gene expression across the entire genome in response to treatment with this compound. nih.govillumina.comthermofisher.com By identifying which genes are significantly up- or downregulated, researchers can infer the pathways and, by extension, the primary targets affected by the compound. auburn.edunih.govgithub.io For instance, a significant change in the expression of genes known to be regulated by a specific transcription factor could suggest that this compound interacts with that transcription factor or an upstream signaling component. nih.gov These high-throughput methods provide a global view of the cellular response to this compound, offering valuable clues for target identification and mechanism of action. nih.govbiorxiv.orgthermofisher.com

Receptor Binding Profiling and Ligand-Target Interactions [3, 20 of previous search]

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are two major signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, and survival. wikipedia.orgassaygenie.comnih.govabcam.com The NF-κB pathway is a key regulator of the immune and inflammatory responses. wikipedia.orgnih.govnih.gov It is typically activated by pro-inflammatory stimuli, leading to the transcription of inflammatory cytokines and other mediators. nih.govgenome.jp Given the anti-inflammatory properties of related lignans, it is plausible that this compound modulates the NF-κB pathway, potentially by inhibiting the degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus. wikipedia.org

The MAPK pathways are a set of three-tiered kinase cascades (MAP3K-MAP2K-MAPK) that transduce extracellular signals to intracellular targets. assaygenie.comabcam.comfrontiersin.org The most well-studied MAPK pathways include the ERK, JNK, and p38 pathways, each with distinct and sometimes overlapping functions. assaygenie.com The ERK pathway is often associated with cell growth and proliferation, while the JNK and p38 pathways are typically activated by stress stimuli. assaygenie.com Investigation into whether this compound affects the phosphorylation status and activity of key kinases within these cascades would reveal its influence on these critical cellular signaling networks.

Gene expression analysis provides a snapshot of the cellular response to this compound at the transcriptional level. jax.orguniv-tours.frnih.gov By measuring the mRNA levels of thousands of genes simultaneously using techniques like microarray or RNA-sequencing (RNA-Seq), researchers can identify gene signatures associated with the compound's activity. nih.govgithub.iouniv-tours.fr For example, if this compound treatment leads to the downregulation of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and interleukin-1β (IL-1β), as has been observed with related compounds, it would provide strong evidence for its anti-inflammatory mechanism. vulcanchem.com

Analysis of Downstream Signaling Cascades (e.g., NF-κB, MAPK pathways)

Computational Approaches in Mechanism Discovery

Computational methods provide a foundational, predictive insight into the complex interactions between a chemical compound and biological systems. These in silico techniques are instrumental in the early stages of drug discovery for identifying potential molecular targets and hypothesizing mechanisms of action, which can then be validated through laboratory experiments.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govjscimedcentral.com This method is widely used in drug design to simulate the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.govnih.gov The process involves sampling various conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity, often represented as a binding energy value in kcal/mol. nih.govjscimedcentral.com A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

For related lignan (B3055560) compounds, such as (-)-zuonin A, molecular dynamics simulations, a method often used in conjunction with docking, have been employed to predict binding sites on target proteins like c-Jun N-terminal kinase (JNK). nih.gov Such studies can identify key amino acid residues involved in the interaction, for instance through hydrogen bonds or π-stacking interactions. nih.gov However, specific molecular docking studies detailing the binding energies, interacting residues, and potential protein targets for this compound are not available in the reviewed literature. Consequently, a data table of its binding predictions cannot be generated at this time.

Network pharmacology is an approach that integrates systems biology and computational analysis to understand the effects of compounds on a systemic level. frontiersin.orgmdpi.com This method moves beyond the "one-target, one-drug" paradigm to a more holistic "network-target, multiple-component" model, which is particularly suited for natural products that may interact with multiple targets. mdpi.com

The typical workflow involves identifying the potential targets of a compound using databases, constructing a compound-target-disease network, and then performing enrichment analysis to identify key biological pathways and processes that are likely to be modulated. nih.govfrontiersin.orgnih.gov These pathways, often derived from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), can reveal the compound's potential therapeutic mechanisms. frontiersin.orgnih.gov The analysis can pinpoint "hub" targets, which are highly connected nodes within the network, suggesting a critical role in the biological effect. nih.govfrontiersin.org

While network pharmacology studies have been conducted on various medicinal plants and extracts, specific analyses focusing on this compound to identify its hub targets and associated biological pathways have not been published. Therefore, it is not possible to construct a data table detailing its systemic biological effects based on current evidence.

Advanced Research Methodologies Applied to Futokadsurin a Studies

Modern Analytical Techniques for Compound Quantification and Quality Control

The precise quantification and quality control of Futokadsurin A in complex plant extracts are foundational to any research endeavor. This relies on high-resolution analytical methods capable of separating and identifying specific molecules from a myriad of other phytochemicals. tandfonline.comnih.gov Techniques such as high-performance liquid chromatography (HPLC) are often employed to isolate and quantify lignans (B1203133) from Piper species, ensuring the purity of the compound for subsequent assays. tandfonline.comnih.govmdpi.com

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds and the analysis of complex biological mixtures. researchgate.net Unlike conventional mass spectrometry, HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the determination of a molecule's elemental composition. tandfonline.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. tandfonline.com

In the context of this compound and related lignans, HRMS, often coupled with liquid chromatography (LC-MS), is instrumental. utsa.edu For instance, the molecular formula of novel lignans isolated from Piper species is frequently determined using techniques like high-resolution electrospray ionization mass spectrometry (HRESIMS) or fast atom bombardment mass spectrometry (HR-FAB-MS). tandfonline.commdpi.com This was a key step in the initial identification of this compound, which was determined to have the molecular formula C₂₁H₂₆O₅. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural analysis by fragmenting the parent ion and analyzing the resulting patterns, providing clues about the molecule's substructures. wikipedia.orgfrontiersin.org

Table 1: Application of Mass Spectrometry in the Analysis of Piper Lignans

| Mass Spectrometry Technique | Application | Reference |

|---|---|---|

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Determination of precise molecular weight and elemental composition of lignans and neolignans. | mdpi.com |

| High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) | Used to determine the molecular formula of novel compounds from Piper kadsura. | tandfonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile compounds in plant extracts, can be used for profiling chemical constituents. | mdpi.comgrafiati.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification of metabolites in complex mixtures, used in untargeted metabolomics workflows for Piper species. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of organic molecules like this compound. nih.govmesoscale.com It provides information on the chemical environment of each atom (specifically ¹H and ¹³C) within a molecule, allowing for the complete assembly of its structure. mdpi.com

For complex molecules such as lignans, a suite of advanced 2D NMR experiments is typically required for unambiguous structural assignment. tandfonline.com These techniques were essential in elucidating the structures of this compound, B, and C. researchgate.net

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together spin systems.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of a molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals protons that are close to each other in space, which is vital for determining the relative stereochemistry of the molecule.

The application of these techniques has been documented in the structural elucidation of numerous lignans from Piper and related plant genera. tandfonline.comresearchgate.net This comprehensive NMR analysis is what allowed for the precise determination of the stereochemistry of this compound as (7S,8S,7′S,8′R)-3,4,3′-trimethoxy-4′-hydroxy-7,7′-epoxylignan. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification

In Vitro Assay Development for High-Throughput Screening

To explore the biological activities of compounds like this compound, researchers rely on in vitro assays. nih.gov These laboratory-based tests allow for the rapid screening of many compounds to identify potential therapeutic effects. utm.my High-throughput screening (HTS) methodologies, which often involve automated liquid handling and analysis in multi-well plates, enable the testing of thousands of compounds in a short period. researchgate.netnih.gov

Cell-based assays use living cells as a model system to assess the biological effects of a compound. wikipedia.orgnih.gov These assays are powerful because they provide insights into how a compound affects a complex biological system, measuring outcomes like cell viability, proliferation, or the activation of specific signaling pathways. wikipedia.org

Studies on this compound and other lignans from Piper futokadsura have utilized cell-based assays to uncover their functional properties. For example, this compound was found to inhibit the production of nitric oxide (NO) in a murine macrophage-like cell line (RAW 264.7) that was activated by lipopolysaccharide. researchgate.netnih.gov This type of functional assay is crucial for identifying anti-inflammatory potential. Other lignans from the same plant have been screened for cytotoxicity against various human cancer cell lines (e.g., MCF-7, HepG-2) using methods like the MTT assay or the resazurin (B115843) reduction assay, which measure cell viability. researchgate.netthieme-connect.derjpharmacognosy.ir

Table 2: Examples of Cell-Based Assays Used for Lignans from Piper Species

| Assay Type | Cell Line | Biological Activity Measured | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Inhibition Assay | RAW 264.7 (macrophage-like) | Anti-inflammatory activity | researchgate.netnih.gov |

| Resazurin Reduction Assay | Various cancer cell lines (e.g., CCRF-CEM) | Cytotoxicity / Anti-proliferative activity | thieme-connect.de |

| Caspase-Glo Assay | CCRF-CEM (leukemia) | Apoptosis induction | thieme-connect.de |

| MTT Assay | MCF-7, HepG-2, A-549, etc. | Cytotoxicity | rjpharmacognosy.ir |

| Neuroprotection Assay | PC12 (pheochromocytoma) | Protection against Aβ-induced cell damage | nih.gov |

Biochemical assays are distinct from cell-based assays in that they typically use purified biological molecules, such as enzymes or receptors, to study direct interactions with a compound in a controlled, cell-free environment. frontiersin.orgevotec.com These assays are essential for determining a compound's specific molecular target and mechanism of action. researchgate.net

While specific enzyme or receptor targets for this compound are not yet fully elucidated, related lignans have been studied using these methods. Biochemical assays fall into several categories:

Enzyme Inhibition Assays: These measure the ability of a compound to reduce the activity of a specific enzyme. plos.orgmdpi.com The assay typically involves incubating the enzyme, its substrate, and the test compound (like this compound), and then measuring the rate of product formation. nih.gov Such assays are fundamental in screening for inhibitors of enzymes involved in various diseases. evotec.com

Receptor Binding Assays: These assays determine if a compound can bind to a specific cellular receptor. merckmillipore.com A common format is a competitive binding assay, where the test compound competes with a labeled ligand (often radioactive or fluorescent) for binding to the receptor. nih.gov A reduction in the signal from the labeled ligand indicates that the test compound has bound to the receptor. researchgate.netnih.gov

These assays are critical for moving from a general biological effect observed in a cell-based assay to understanding the precise molecular interaction responsible for that effect.

Ecological and Biosynthetic Considerations of Futokadsurin a

Role of Futokadsurin A as a Secondary Metabolite in Plant Defense Mechanisms

Secondary metabolites are compounds that are not essential for a plant's primary functions of growth and development but are crucial for survival, adaptation, and interaction with the environment. libretexts.org Lignans (B1203133) are a major class of these compounds and are believed to play significant roles in protecting plants from various biotic and abiotic stresses. nsf.govmdpi.com While the specific defensive roles of this compound have not been extensively documented, its function can be inferred from the known activities of lignans in plant defense.

Plants have developed a sophisticated, multi-layered immune system to defend against invading pathogens like fungi, bacteria, and viruses. genome.jpmdpi.com This system includes both pre-existing physical and chemical barriers and inducible defense responses that are activated upon pathogen recognition. mdpi.comgau.edu.bd

Lignans and other phenolic compounds are key components of this chemical defense arsenal. nih.gov They can act as phytoalexins or phytoanticipins. nih.gov Phytoalexins are antimicrobial compounds synthesized rapidly at the site of infection, while phytoanticipins are pre-existing antimicrobial compounds. gau.edu.bdnih.gov The accumulation of lignans is often observed as part of the hypersensitive response (HR), a form of localized programmed cell death that contains the pathogen at the invasion site. genome.jpgau.edu.bd

Pathogens can be recognized by the plant through pathogen-associated molecular patterns (PAMPs), which triggers a basal defense response known as PAMP-triggered immunity (PTI). genome.jpnih.gov A successful pathogen can suppress PTI by delivering effector proteins into the plant cell. nih.gov In turn, some plants have evolved resistance (R) proteins that recognize these effectors, mounting a more robust defense called effector-triggered immunity (ETI). genome.jpnih.gov The signaling pathways that control these responses, often involving hormones like salicylic (B10762653) acid, lead to the expression of defense-related genes, including those for the biosynthesis of antimicrobial compounds like lignans. nih.govmedicine.dp.ua Given that this compound is produced by Piper futokadsura, it likely contributes to the plant's constitutive and inducible defenses against microbial threats.

Plants employ a variety of strategies to defend against herbivores, ranging from physical barriers like thorns and tough leaves to a vast array of chemical deterrents. libretexts.orgwikipedia.org Secondary metabolites are central to chemical defense, acting as toxins, repellents, or anti-digestive compounds. libretexts.orgnih.govnih.gov

Lignans can contribute to herbivore deterrence in several ways. Their bitter taste can repel feeding, and they can be toxic or reduce the nutritional value of the plant tissue. libretexts.orgnih.gov For example, lignin, a polymer related to lignans, increases leaf toughness, which reduces feeding by herbivores and decreases the nutritional content of the foliage. nih.gov Some defensive compounds are stored in an inactive, often glycosylated, form. nih.govwikipedia.org When an herbivore damages the plant tissue, enzymes can cleave the sugar molecule, activating the toxic compound. wikipedia.orgelifesciences.org This mechanism is seen with other classes of defense compounds and could be relevant for some lignans. wikipedia.org

Plant-Pathogen Interactions

Hypothetical and Investigated Biosynthetic Pathways of Lignans

This compound belongs to the tetrahydrofuran (B95107) class of lignans. ebi.ac.uk While its specific biosynthetic pathway has not been fully elucidated, it is understood to follow the general pathway of lignan (B3055560) formation, which begins with the phenylpropanoid pathway. mdpi.comnih.gov This pathway is responsible for producing a wide variety of phenolic compounds in plants.

The biosynthesis of lignans is a multi-step process involving several key enzymes and intermediate molecules. mdpi.com

Phenylpropanoid Pathway Initiation : The journey begins in the shikimate pathway, which produces the aromatic amino acid phenylalanine. mdpi.commdpi.com Phenylalanine is the primary precursor for the vast majority of plant phenolics, including lignans. nih.gov

Formation of Cinnamic Acid and Derivatives : The first committed step of the general phenylpropanoid pathway is the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govmdpi.com Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid. mdpi.com

Synthesis of Monolignols : Through a series of subsequent enzymatic reactions including hydroxylation, methylation, and reduction, p-coumaric acid is converted into monolignols. The key monolignol precursor for many lignans, including presumably this compound, is coniferyl alcohol. nih.gov The enzymes involved in this conversion include 4-coumarate-CoA ligase (4CL) , cinnamoyl-CoA reductase (CCR) , and cinnamyl alcohol dehydrogenase (CAD) . mdpi.com

Dimerization to Form the Lignan Scaffold : The defining step in lignan biosynthesis is the oxidative coupling of two monolignol units. This reaction is controlled by dirigent proteins (DIRs) , which guide the stereospecific coupling of two coniferyl alcohol radicals (formed by an oxidizing agent like a laccase or peroxidase) to produce the first true lignan, (+)-pinoresinol. nih.govoup.com

Modification and Diversification : From pinoresinol (B1678388), the pathway branches out to create the vast diversity of lignan structures. arkat-usa.orgnsf.gov A key enzyme family is the pinoresinol-lariciresinol reductases (PLRs) , which sequentially reduce pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). oup.comresearchgate.net Another important enzyme, secoisolariciresinol dehydrogenase (SDH) , oxidizes secoisolariciresinol to matairesinol. nsf.govontosight.ai this compound, as a tetrahydrofuran lignan, would be formed through further specific enzymatic modifications of one of these common lignan intermediates, although the precise enzymes are unknown.

Table 1: Key Enzymes in the General Lignan Biosynthetic Pathway

| Enzyme Abbreviation | Enzyme Name | Role in Pathway |

|---|---|---|

| PAL | Phenylalanine ammonia-lyase | Converts phenylalanine to cinnamic acid. nih.gov |

| C4H | Cinnamate 4-hydroxylase | Converts cinnamic acid to p-coumaric acid. mdpi.com |

| 4CL | 4-Coumarate-CoA ligase | Converts ferulic acid to feruloyl-CoA. mdpi.com |

| CCR | Cinnamoyl-CoA reductase | Reduces feruloyl-CoA to coniferyl aldehyde. mdpi.com |

| CAD | Cinnamyl alcohol dehydrogenase | Reduces coniferyl aldehyde to coniferyl alcohol. |

| DIR | Dirigent protein | Mediates stereospecific coupling of coniferyl alcohol to form pinoresinol. nih.gov |

| PLR | Pinoresinol-lariciresinol reductase | Reduces pinoresinol to lariciresinol and then to secoisolariciresinol. nih.govresearchgate.net |

| SDH | Secoisolariciresinol dehydrogenase | Oxidizes secoisolariciresinol to matairesinol. arkat-usa.orgnsf.gov |

The genetic and enzymatic basis for the biosynthesis of many important lignans, such as podophyllotoxin (B1678966) and secoisolariciresinol diglucoside (SDG), has been extensively studied in plants like Podophyllum, Forsythia, and Linum (flax). mdpi.comoup.com These studies have involved identifying and characterizing the genes that code for the key enzymes in the pathway, such as PAL, PLR, and DIRs. nih.govoup.com

However, to date, the specific genes and enzymes involved in the final steps of this compound biosynthesis in Piper futokadsura have not been characterized. The identification of these components would require modern molecular biology and biochemistry techniques. This would likely involve:

Transcriptome Analysis : Sequencing the RNA from the tissues of P. futokadsura that produce this compound to identify candidate genes that are highly expressed.

Gene Silencing/Expression : Using techniques like RNA interference (RNAi) to down-regulate candidate genes in the plant or cell cultures to see if the production of this compound is reduced or eliminated. oup.com

Recombinant Protein Expression : Expressing the candidate enzymes in a host system (like yeast or E. coli) and performing in vitro assays with precursor lignans to confirm their specific catalytic function.

Such research would not only definitively establish the biosynthetic pathway of this compound but could also open avenues for its biotechnological production.

Future Research Directions and Unexplored Avenues for Futokadsurin a Research

Discovery of Novel Biological Activities and Therapeutic Research Leads

While initial studies have pointed towards certain biological effects of Futokadsurin A, such as the inhibition of nitric oxide production, a vast landscape of potential bioactivities remains uncharted. researchgate.net Future research should systematically screen this compound against a wide array of biological targets to uncover novel therapeutic applications. Lignans (B1203133), as a class, are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antiviral activities. researchgate.netmdpi.com A comprehensive investigation into this compound could reveal its efficacy in these or other areas.

Potential Areas for Investigation:

Anticancer Properties: Systematic evaluation against a panel of cancer cell lines, including multidrug-resistant strains, is warranted. thieme-connect.de

Neuroprotective Effects: Given the role of inflammation and oxidative stress in neurodegenerative diseases, this compound's potential in this area should be explored.

Antiviral Activity: Screening against a broad spectrum of viruses could identify new therapeutic leads.

Immunomodulatory Effects: Investigating its influence on immune cell function and cytokine production could reveal applications in autoimmune disorders and other inflammatory conditions. nih.gov

The discovery of novel activities will be instrumental in identifying new therapeutic research leads, potentially paving the way for the development of new drugs based on the this compound scaffold.

Comprehensive Elucidation of Molecular Targets and Signaling Networks

A fundamental aspect of future research will be to move beyond phenotypic screening to a detailed understanding of this compound's mechanism of action. This involves the precise identification of its molecular targets and the signaling pathways it modulates. univie.ac.at Natural products often interact with multiple proteins and cellular pathways to exert their effects. univie.ac.at

Key Research Questions and Methodologies:

| Research Question | Potential Methodologies |

| What are the direct protein targets of this compound? | Affinity chromatography, chemical proteomics, in silico target prediction. nih.govnih.gov |

| Which signaling pathways are modulated by this compound? | Transcriptomics (RNA-seq), proteomics, phosphoproteomics to analyze changes in gene and protein expression and phosphorylation status. waocp.orgnih.gov |

| How does this compound's structure relate to its activity? | Structure-activity relationship (SAR) studies using synthetic analogs. |

| What is the interplay between different modulated pathways? | Systems biology approaches to construct and analyze the drug-target network. researchgate.net |

A thorough elucidation of these molecular interactions will not only clarify how this compound works but also help in predicting potential off-target effects and identifying biomarkers for its activity. waocp.org

Development of Green Chemistry Approaches for Sustainable Synthesis

The limited availability of this compound from its natural source, Piper futokadsura, presents a significant hurdle for extensive research and potential commercialization. the-microbiologist.com Chemical synthesis is crucial, but traditional methods can be lengthy and environmentally burdensome. nevadogroup.comnih.gov Therefore, the development of green and sustainable synthetic routes is a critical future direction.

Strategies for Sustainable Synthesis:

Biocatalysis: Utilizing enzymes or whole-cell systems to perform key synthetic steps can lead to higher selectivity and milder reaction conditions. hhu.de Recent breakthroughs in the biosynthesis of lignans in engineered yeast offer a promising avenue. the-microbiologist.comslguardian.org

Flow Chemistry: Continuous flow processes can improve efficiency, safety, and scalability compared to batch synthesis.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. unibo.it

Catalytic Methods: Developing highly efficient catalytic reactions to minimize waste and energy consumption. rsc.org

Projects like LignaSyn, which aim to establish recombinant multi-enzyme cascades in microbial strains, exemplify the move towards sustainable lignan (B3055560) production from renewable resources. hhu.de

Exploration of this compound as a Chemical Probe for Biological Systems

The unique and complex structure of this compound makes it an excellent candidate for development into a chemical probe. acs.org Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. ox.ac.ukchemicalprobes.org They are invaluable tools for target validation and for dissecting complex biological processes. rjeid.com

Steps to Develop this compound as a Chemical Probe:

Identify a Specific Target: The molecular target of this compound must be unequivocally identified.

Optimize for Potency and Selectivity: Synthetic modifications may be necessary to enhance its affinity and specificity for the target.

Develop a Negative Control: A structurally similar but inactive analog is essential to distinguish on-target from off-target effects. nih.gov

Characterize in Cellular and In Vivo Models: The probe's utility must be demonstrated in relevant biological contexts. nih.gov

By transforming this compound into a well-characterized chemical probe, researchers can gain deeper insights into the function of its target protein and its role in health and disease. rsc.org

Integration of Artificial Intelligence and Machine Learning in Discovery Pipelines

Applications of AI/ML in this compound Research:

| Application Area | Specific AI/ML Task |

| Bioactivity Prediction | Training models on existing data to predict novel biological activities for this compound and its analogs. cas.org |

| Target Identification | Using algorithms to predict potential protein targets based on the compound's structure. helmholtz-hips.de |

| De Novo Design | Generating novel molecular structures inspired by this compound with improved properties. rsc.org |

| Biosynthetic Pathway Prediction | Analyzing genomic data to identify and engineer biosynthetic pathways for sustainable production. ijrpas.com |

| Data Analysis | Processing and interpreting large datasets from 'omics' experiments to build comprehensive models of the compound's effects. rsc.org |

While AI holds immense promise, challenges such as the need for high-quality, standardized data must be addressed to realize its full potential. helmholtz-hips.de The development of comprehensive natural product databases and knowledge graphs will be crucial for training robust AI models. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.